One potential approach involves the condensation of a suitably substituted 5-aminopyrazole derivative with a 1,3-dicarbonyl compound, such as a 1,3-diketone or a β-ketoester. [] This reaction is typically carried out under acidic or basic conditions, often employing a catalyst like L-proline. [] The choice of reaction conditions and catalyst can influence the regioselectivity of the cyclization, leading to either the desired pyrazolo[3,4-c]pyridine isomer or alternative regioisomers.
Another possible route utilizes a multi-step approach starting from readily available pyrazole building blocks. For instance, a substituted pyrazole-4-carboxaldehyde can be converted to a pyrazolo[3,4-b]pyridine via a series of transformations, including nucleophilic substitution, cyclization, and aromatization. []
The molecular structure of 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine consists of a planar pyrazole ring fused to a non-planar tetrahydropyridine ring. The tetrahydropyridine ring typically adopts a half-chair conformation, although deviations towards envelope or screw-boat forms are possible depending on the substituents present and the crystal packing environment. [, , , ]
The presence of the nitrogen atoms in both the pyrazole and tetrahydropyridine rings provides multiple sites for hydrogen bonding interactions, which can significantly influence the conformation and supramolecular assembly of the molecule. [, , , ] Additionally, the aromatic nature of the pyrazole ring enables π-π stacking interactions, further contributing to the overall stability and packing arrangement in the solid state. [, ]
One significant reaction is the N-alkylation of the tetrahydropyridine nitrogen, which is commonly employed to modify the pharmacological properties of pyrazolo[3,4-c]pyridine derivatives. [, ] This reaction typically involves the use of an alkyl halide or an alkylating agent in the presence of a base.
Furthermore, the carbonyl group in derivatives possessing a 7-oxo group, like apixaban, can undergo transformations typical of ketones, such as reduction or condensation reactions. []
For example, apixaban, a prominent derivative featuring this core structure, acts as a potent and selective inhibitor of blood coagulation factor Xa. [] Its mechanism involves binding to the active site of factor Xa, thereby preventing the conversion of prothrombin to thrombin and inhibiting the coagulation cascade. []
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.:
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5